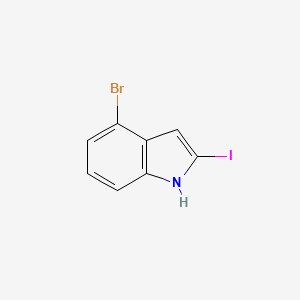

4-Bromo-2-iodo-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

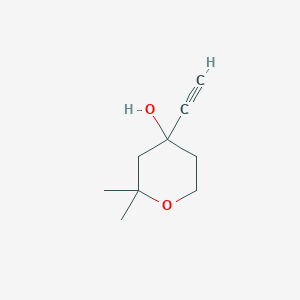

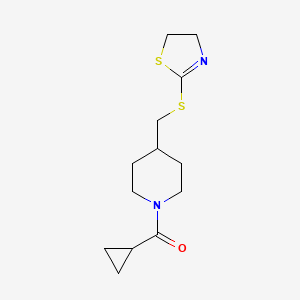

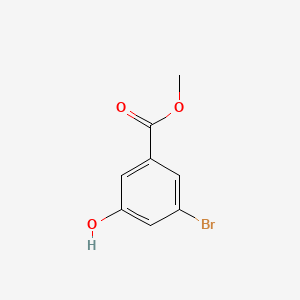

4-Bromo-2-iodo-1H-indole is a research chemical with the molecular formula C8H5BrIN and a molecular weight of 321.94 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which contains a bromine atom at the 4th position and an iodine atom at the 2nd position .Wissenschaftliche Forschungsanwendungen

Synthesis of Indolo[2,1-a]isoquinolines

One application involves the synthesis of indolo[2,1-a]isoquinolines through copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones. This process allows for the creation of compounds with potential pharmaceutical relevance in moderate to good yields (Ha Kyeong Lee et al., 2018).

Functionalization of Indoles

Research into the synthesis and functionalization of indoles has highlighted the structural importance of the indole nucleus across a wide range of biologically active compounds. Through palladium-catalyzed reactions, 4-Bromo-2-iodo-1H-indole can be functionalized to produce various indole derivatives, expanding its utility in medicinal chemistry and drug discovery (S. Cacchi & G. Fabrizi, 2005).

Regioselective Functionalization

A notable study developed a regioselective C(sp2)-H dual functionalization of indoles, achieving bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides. This method provides a metal-free approach to synthesize 2-bis(sulfonyl)amino-3-bromo-indoles, showcasing the versatility of halogenated indoles in organic synthesis (K. Moriyama et al., 2015).

Palladium-Catalyzed Arylation

Another application is the room-temperature palladium-catalyzed direct C-2 arylation of indoles with iodoarenes, demonstrating the compatibility of this compound with a broad set of functionalities. This process facilitates the synthesis of novel compounds in excellent yields, further illustrating the compound's utility in creating structurally diverse molecules (Nathalie Lebrasseur & I. Larrosa, 2008).

Discovery of Polyhalogenated Indoles

Exploration into the natural products chemistry of the red alga Rhodophyllis membranacea led to the isolation of polyhalogenated indoles, including compounds with bromo-chloro-iodo substitutions. This discovery not only highlights the structural diversity achievable with halogenated indoles but also opens avenues for investigating their biological activities (V. Woolner et al., 2016).

Safety and Hazards

4-Bromo-2-iodo-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding personal contact and inhalation. It should be used in a well-ventilated area and stored in a well-ventilated place with the container tightly closed .

Wirkmechanismus

Target of Action

Indole derivatives, which include 4-bromo-2-iodo-1h-indole, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .

Mode of Action

It’s worth noting that indole derivatives are known for their broad range of chemical and biological properties . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Indole derivatives are known to have various biological activities, which suggests that they can have diverse effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the effectiveness of many compounds, including indole derivatives .

Eigenschaften

IUPAC Name |

4-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSMTCOWHSDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)

![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963763.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2963764.png)